molecular formula C20H19NOS B5540042 N-(3,3-diphenylpropyl)-2-thiophenecarboxamide

N-(3,3-diphenylpropyl)-2-thiophenecarboxamide

Cat. No. B5540042
M. Wt: 321.4 g/mol
InChI Key: OQLZGQOQNITSSW-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-thiophenecarboxamide is a compound of interest in organic chemistry due to its structural uniqueness and potential for various chemical applications. While the specific research on this compound is limited, related compounds have been synthesized and studied for their chemical and physical properties, providing a basis for understanding its characteristics.

Synthesis Analysis

The synthesis of similar thiophene-based compounds typically involves reactions under Gewald conditions, where 1,5-diketones are transformed into enamines and thioamides. For instance, a related compound, 2-amino-4-(3-oxo-1,3-diphenylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, was synthesized from a 1,5-diketone precursor under these conditions, indicating a pathway that could potentially be applied to synthesize N-(3,3-diphenylpropyl)-2-thiophenecarboxamide (Paul et al., 2013).

Molecular Structure Analysis

The molecular structure of thiophene-based compounds often involves significant intermolecular interactions, as seen in related research. For example, N,N'-diphenylisophthalamide and related compounds have been studied for their crystal chemistry, revealing important intermolecular interactions that stabilize their structure (Malone et al., 1997). These findings suggest that N-(3,3-diphenylpropyl)-2-thiophenecarboxamide may also exhibit complex intermolecular interactions contributing to its stability and physical properties.

Chemical Reactions and Properties

The chemical reactivity of thiophene-based compounds can be diverse, with some showing the ability to form Schiff bases and engage in various organic transformations. For example, the Gewald reaction has been employed to synthesize compounds with thiophene-3-carboxamide structures, which were then further reacted to produce Schiff bases with potential biological activity (Bhattacharjee et al., 2011). This suggests that N-(3,3-diphenylpropyl)-2-thiophenecarboxamide could similarly participate in a variety of chemical reactions, leading to new compounds with interesting properties.

Physical Properties Analysis

The physical properties of thiophene-based amides, such as solubility and crystal structure, are influenced by their molecular interactions. Studies on related compounds have shown that these interactions can significantly affect their solubility, crystal packing, and overall stability, which are crucial for understanding their behavior in different environments (Saeed et al., 2011).

Chemical Properties Analysis

Thiophene-based compounds exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential as ligands in coordination chemistry. The synthesis and study of thiophene-2,5-dicarboxamide derivatives, for example, have revealed their ability to act as anion receptors, indicating the versatility of thiophene-based compounds in chemical applications (Gale et al., 2004).

Mechanism of Action

The mechanism of action of “N-(3,3-diphenylpropyl)-2-thiophenecarboxamide” would likely depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

N-(3,3-diphenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c22-20(19-12-7-15-23-19)21-14-13-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18H,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLZGQOQNITSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)thiophene-2-carboxamide

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